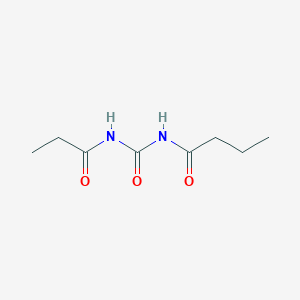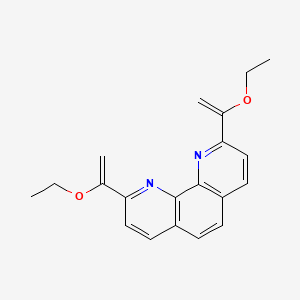
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its versatility in coordination chemistry.
Preparation Methods
The synthesis of 1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- typically involves the reaction of 2,9-dichloro-1,10-phenanthroline with tri-n-butyl(1-ethoxyethenyl)tin in the presence of a palladium catalyst. This method yields the desired compound with a high degree of purity and efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The ethoxyethenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access . The compound’s interaction with metal ions also plays a crucial role in its applications in coordination chemistry and catalysis.
Comparison with Similar Compounds
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- is unique compared to other phenanthroline derivatives due to the presence of the ethoxyethenyl groups, which enhance its chemical reactivity and potential applications. Similar compounds include:
1,10-Phenanthroline-2,9-dicarboxamides: Known for their use in extracting lanthanides and actinides.
2,9-Dimethyl-1,10-phenanthroline: Used as a reagent for the colorimetric determination of copper.
Bis(1,10-phenanthroline) Copper(I) complexes: Studied for their mechanochromic properties.
Properties
CAS No. |
864510-61-2 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,9-bis(1-ethoxyethenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H20N2O2/c1-5-23-13(3)17-11-9-15-7-8-16-10-12-18(14(4)24-6-2)22-20(16)19(15)21-17/h7-12H,3-6H2,1-2H3 |
InChI Key |
UEPURUMBDVGPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(=C)OCC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
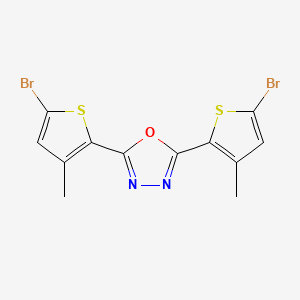
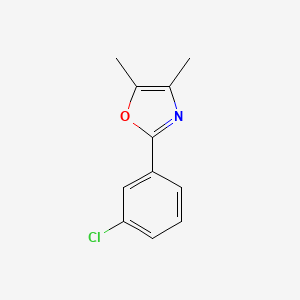
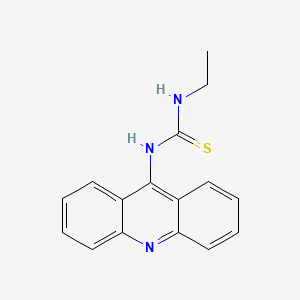
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
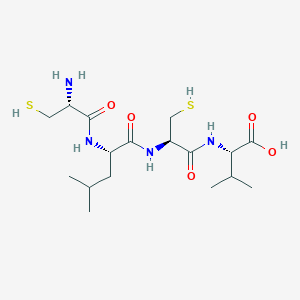
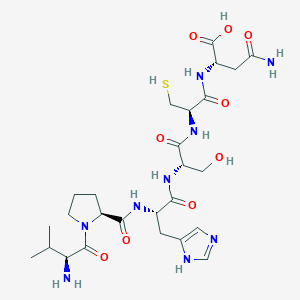
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
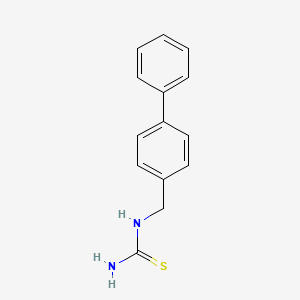
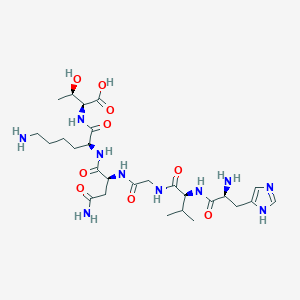
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
